(4-Perfluorotolyl)triethoxysilane

Lipophilicity Solubility Drug Delivery

(4-Perfluorotolyl)triethoxysilane is an organosilicon compound belonging to the class of fluorinated aryl triethoxysilanes. Its chemical structure features a perfluorotolyl group (a benzene ring with four fluorine atoms and a trifluoromethyl substituent) bonded to a triethoxysilane moiety.

Molecular Formula C13H15F7O3Si
Molecular Weight 380.33 g/mol
CAS No. 561069-04-3
Cat. No. B1362399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Perfluorotolyl)triethoxysilane
CAS561069-04-3
Molecular FormulaC13H15F7O3Si
Molecular Weight380.33 g/mol
Structural Identifiers
SMILESCCO[Si](C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)(OCC)OCC
InChIInChI=1S/C13H15F7O3Si/c1-4-21-24(22-5-2,23-6-3)12-10(16)8(14)7(13(18,19)20)9(15)11(12)17/h4-6H2,1-3H3
InChIKeyFNHRVMWUGNXEKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Perfluorotolyl)triethoxysilane CAS 561069-04-3: Technical Specifications and Structural Identity


(4-Perfluorotolyl)triethoxysilane is an organosilicon compound belonging to the class of fluorinated aryl triethoxysilanes. Its chemical structure features a perfluorotolyl group (a benzene ring with four fluorine atoms and a trifluoromethyl substituent) bonded to a triethoxysilane moiety . It has a molecular formula of C13H15F7O3Si, a molecular weight of 380.33 g/mol, and is typically supplied as a colorless liquid with a purity of ≥97% [1]. It is utilized as a surface modifier, a precursor in sol-gel synthesis, and as a building block for advanced fluorinated materials [2].

Critical Performance Gaps When Substituting (4-Perfluorotolyl)triethoxysilane with Generic Fluorinated Silanes


Generic substitution of (4-Perfluorotolyl)triethoxysilane with other fluorinated triethoxysilanes, such as (Pentafluorophenyl)triethoxysilane, is not recommended due to significant differences in key physicochemical parameters. Variations in LogP (3.52 vs. 3.95), density (1.29 vs. 1.24 g/cm³), and refractive index (1.4068 vs. 1.4180) directly impact solubility, film-forming properties, and optical clarity in final applications [1][2]. Furthermore, the unique perfluorotolyl moiety has been specifically demonstrated to enable the synthesis of the first known fluorocyclic aerogels and xerogels, a capability not reported for its simpler perfluorophenyl analog [3]. These quantifiable differences underscore the need for precise material selection to achieve targeted performance in advanced material science and surface engineering.

Quantified Differentiation of (4-Perfluorotolyl)triethoxysilane Against Closest Analogs


Reduced Lipophilicity for Enhanced Solubility in Polar Solvent Systems

(4-Perfluorotolyl)triethoxysilane exhibits a lower partition coefficient (LogP) compared to its closest analog, (Pentafluorophenyl)triethoxysilane. A lower LogP value indicates reduced lipophilicity, which can be advantageous for applications requiring better solubility in polar or aqueous solvent systems [1].

Lipophilicity Solubility Drug Delivery

Higher Material Density for Compact Film Formation

The physical density of (4-Perfluorotolyl)triethoxysilane is measured to be 1.29 g/cm³, which is higher than that of (Pentafluorophenyl)triethoxysilane. This increased density can influence the packing and compactness of films and coatings derived from this precursor .

Film Density Barrier Coatings Material Science

Lower Refractive Index for Specialized Optical Coatings

(4-Perfluorotolyl)triethoxysilane possesses a lower refractive index (1.4068) compared to (Pentafluorophenyl)triethoxysilane. This property makes it a more suitable candidate for applications requiring materials with lower optical density and reduced light reflection .

Optical Coatings Refractive Index Photonics

Unique Enabler for the Synthesis of First Known Fluorocyclic Aerogels

A peer-reviewed study demonstrated that (4-Perfluorotolyl)triethoxysilane was used as the key monomer to prepare the first known fluorocyclic aerogels and xerogels. The study systematically varied the mol% of this monomer to tune material properties, a feat not reported for its pentafluorophenyl analog [1].

Aerogels Xerogels Sol-Gel Synthesis

High-Value Application Scenarios for (4-Perfluorotolyl)triethoxysilane Based on Verified Differentiation


Synthesis of Fluorocyclic Aerogels and Xerogels for Advanced Insulation

Researchers developing next-generation thermal and acoustic insulation should prioritize (4-Perfluorotolyl)triethoxysilane as a precursor. As documented in RSC Advances, this compound is uniquely capable of forming fluorocyclic aerogels and xerogels, providing a pathway to create novel, highly porous, low-density materials with tunable properties [1].

Formulation of Optical Coatings Requiring a Low Refractive Index

For applications in anti-reflective coatings, optical waveguides, or photonic devices, (4-Perfluorotolyl)triethoxysilane is a superior choice. Its lower refractive index (1.4068) compared to common analogs like pentafluorophenyltriethoxysilane (1.4180) provides a quantifiable advantage in minimizing light reflection and enabling precise optical engineering [1][2].

Design of Amphiphilic Materials with Precisely Tuned Lipophilicity

In the design of drug delivery systems, biosensors, or antifouling coatings, the balance between hydrophobic and hydrophilic interactions is critical. The reduced LogP of (4-Perfluorotolyl)triethoxysilane (3.52) compared to its pentafluorophenyl analog (3.95) offers a distinct solubility profile. This allows formulators to fine-tune the amphiphilic character of the resulting materials, potentially improving stability in biological media or enabling more efficient surface modification of polar substrates [1][2].

Fabrication of Dense, High-Performance Barrier Coatings

When developing protective coatings for electronics, aerospace components, or corrosion-prone surfaces, the higher density of (4-Perfluorotolyl)triethoxysilane (1.29 g/cm³) is a key advantage. This property can lead to more compact and mechanically robust films compared to those formed from lower-density fluorinated silanes, thereby enhancing the long-term durability and barrier effectiveness of the coating [1][2].

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